Cas no 51052-72-3 (2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide structure](https://ko.kuujia.com/scimg/cas/51052-72-3x500.png)
51052-72-3 structure
상품 이름:2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide 화학적 및 물리적 성질
이름 및 식별자
-
- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide
- 4-isopropylbicyclophosphate
- 4-propan-2-yl-2,6,7-trioxa-1λ<sup>5</sup>-phosphabicyclo[2.2.2]octane 1-oxide
- ISOBICYPHAT
- 1,3-Propanediol, 2-(hydroxymethyl)-2-isopropyl-, cyclic phosphate (1:1)
- 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol, cyclic phosphate (1:1)
- 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octan-1-oxide, 4-isopropyl-
- 4-Isopropyl-2,6,7-trioxa-1-fosfabicyklo(2.2.2)oktan-1-oxid
- Isopropyl bicyclic phosphate
- BRN 3541373
- Isopropylbicyclophosphate
- 1-Oxo-4-isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
- 4-(1-methylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-oxide
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-oxide
- 4-Isopropyl-1-phospha-2,6,7-trioxabicyclo(2,2,2)octane 1-oxide
- IPTBO
- 4-Isopropyl-2,6,7-trioxa-1-fosfabicyklo(2.2.2)oktan-1-oxid [Czech]
- 51052-72-3
- 4-propan-2-yl-2,6,7-trioxa-1lambda5-phosphabicyclo[2.2.2]octane 1-oxide
- R78SDH7XEA
- DTXSID50199059
- CIEZMYRJRCLYNF-UHFFFAOYSA-N
- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(1-methylethyl)-, 1-oxide
- AKOS006273373
- SCHEMBL20872269
-
- 인치: InChI=1S/C7H13O4P/c1-6(2)7-3-9-12(8,10-4-7)11-5-7/h6H,3-5H2,1-2H3
- InChIKey: CIEZMYRJRCLYNF-UHFFFAOYSA-N
- 미소: CC(C)C12COP(=O)(OC1)OC2
계산된 속성
- 정밀분자량: 192.05519
- 동위원소 질량: 192.055145
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 1
- 복잡도: 206
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.5
- 상호 변형 이기종 수량: 아무것도 아니야
- 토폴로지 분자 극성 표면적: 44.8
실험적 성질
- 밀도: 1.25
- 비등점: 224.9°Cat760mmHg
- 플래시 포인트: 104°C
- 굴절률: 1.465
- PSA: 44.76
- LogP: 1.81390
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide 관련 문헌
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
51052-72-3 (2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide) 관련 제품
- 2055119-39-4(1,3-Oxazole-4-carboxylic acid hydrochloride)
- 2138204-69-8(4-Tert-butyl-1-(2-chloroethyl)cyclohexan-1-ol)
- 2248390-53-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(2-methylpropyl)phenyl]propanoate)
- 140-89-6(Potassium Ethyl Xanthogenate technical grade, 90%)
- 4318-37-0(1-methyl-1,4-diazepane)
- 852143-84-1(N-(2-ethoxyphenyl)-2-{4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)
- 1804846-56-7(4-Bromo-3-cyano-2-(difluoromethyl)-6-methylpyridine)
- 2229282-33-9(tert-butyl N-4-hydroxy-3-(sulfanylmethyl)phenylcarbamate)
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 1339813-92-1(4-(4-chlorophenoxy)butane-1-sulfonyl chloride)
추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량
